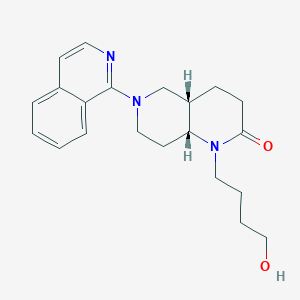![molecular formula C16H22N2O3S B5414744 1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}indoline](/img/structure/B5414744.png)
1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}indoline, also known as EPPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPI is a piperidine-based compound that has been synthesized using different methods, and it has been found to exhibit various biochemical and physiological effects.
科学研究应用
1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}indoline has been found to exhibit potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to act as a potent inhibitor of the dopamine transporter, which is a key target for the treatment of various neurological disorders, including Parkinson's disease and schizophrenia. In cancer research, this compound has been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs. In drug discovery, this compound has been found to act as a scaffold for the development of novel compounds with potential therapeutic applications.
作用机制
1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}indoline has been found to exhibit its biological effects by binding to specific targets, including the dopamine transporter and the sigma-1 receptor. Binding of this compound to the dopamine transporter inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This mechanism is similar to that of cocaine and other psychostimulants. Binding of this compound to the sigma-1 receptor has been found to modulate various cellular processes, including ion channels, calcium homeostasis, and protein synthesis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including inhibition of the dopamine transporter, modulation of the sigma-1 receptor, and cytotoxic effects on cancer cells. Inhibition of the dopamine transporter by this compound leads to an increase in dopamine levels in the brain, leading to various physiological effects, including increased locomotor activity and reward behavior. Modulation of the sigma-1 receptor by this compound has been found to modulate various cellular processes, including ion channels, calcium homeostasis, and protein synthesis. Cytotoxic effects of this compound on cancer cells have been found to induce cell death by apoptosis and necrosis.
实验室实验的优点和局限性
1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}indoline has several advantages for lab experiments, including its high purity and yield, its ability to act as a scaffold for the development of novel compounds, and its potential applications in various fields. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}indoline has several potential future directions, including the development of novel compounds based on its scaffold, the investigation of its potential applications in various fields, and the determination of its safety and efficacy. Further studies are needed to determine the optimal dosage and administration of this compound and to investigate its potential side effects. Additionally, the development of this compound-based compounds with improved pharmacokinetic properties and reduced toxicity may lead to the development of new drugs for various diseases.
合成方法
1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}indoline can be synthesized using different methods, including the reaction of 3-(piperidin-1-yl)aniline with ethylsulfonyl chloride, followed by cyclization with indole-3-carboxaldehyde. Another method involves the reaction of 3-(piperidin-1-yl)aniline with 3,4-dimethoxyphenylacetic acid, followed by cyclization with indole-3-carboxaldehyde. Both methods have been reported to yield high purity and yield of this compound.
属性
IUPAC Name |
2,3-dihydroindol-1-yl-(1-ethylsulfonylpiperidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-2-22(20,21)17-10-5-7-14(12-17)16(19)18-11-9-13-6-3-4-8-15(13)18/h3-4,6,8,14H,2,5,7,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYYOFVKBFHPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1S*,2R*)-2-(cyclopentylamino)cyclobutyl]-3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanamide](/img/structure/B5414661.png)
![N-1-naphthyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanamide](/img/structure/B5414669.png)
![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]quinoline](/img/structure/B5414688.png)
![5-{4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5414689.png)


![1-{1-[(5-methoxy-1H-indazol-3-yl)methyl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B5414701.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5414707.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]acetamide](/img/structure/B5414710.png)
![N,N-dimethyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5414724.png)
![5-acetyl-6-methyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5414731.png)
![N-isopropyl-2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5414752.png)
![1-(4-methoxybenzoyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B5414767.png)
![6-[2-(5-bromo-2-hydroxy-3-methylphenyl)vinyl]-5-nitro-2,4-pyrimidinediol](/img/structure/B5414774.png)